molecular formula C16H24N2O5S B4930737 N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide

Cat. No.: B4930737
M. Wt: 356.4 g/mol
InChI Key: DJQVDNDIHLWUQJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with cyclopentyl, methoxy, and methoxyethylsulfamoyl groups

Properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-10-9-17-24(20,21)13-7-8-15(23-2)14(11-13)16(19)18-12-5-3-4-6-12/h7-8,11-12,17H,3-6,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVDNDIHLWUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, often using cyclopentyl bromide or a similar reagent.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups, using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, amines, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-methoxy-5-methylbenzamide: Similar structure but lacks the methoxyethylsulfamoyl group.

    N-cyclopentyl-2-{[N-(2-methoxy-5-methylbenzyl)-N-methylglycyl]amino}benzamide: Contains additional amino and glycine groups, leading to different chemical properties.

Uniqueness

N-cyclopentyl-2-methoxy-5-(2-methoxyethylsulfamoyl)benzamide is unique due to the presence of the methoxyethylsulfamoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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